molecular formula C16H15FN4O5S B2686240 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1904367-71-0

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B2686240
CAS RN: 1904367-71-0
M. Wt: 394.38
InChI Key: YFTFNCRYLIEIMN-UHFFFAOYSA-N
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Description

“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropyl group, an isoxazole ring, an oxadiazole ring, and a benzenesulfonamide moiety .


Chemical Reactions Analysis

The compound contains an isoxazole ring, which is known to undergo various chemical reactions . For instance, most synthetic methods for isox

Scientific Research Applications

Anti-HIV and Antifungal Activities

  • Compounds similar to N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide have been synthesized and tested for anti-HIV and antifungal activities. Such compounds show promise in the treatment and management of HIV and fungal infections (Zareef et al., 2007).

Potential as Antitubercular Agents

  • Related compounds have been investigated for their potential as antitubercular agents. This involves studying their ability to inhibit critical enzymes in the Mycobacterium tuberculosis, the causative agent of tuberculosis (Purushotham & Poojary, 2018).

Selective Inhibition of COX-2

  • Some derivatives of benzenesulfonamide, closely related to the compound , have been found to be effective selective inhibitors of cyclooxygenase-2 (COX-2). These compounds are valuable in the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Photodynamic Therapy for Cancer Treatment

  • Certain benzenesulfonamide derivatives have been synthesized and shown to possess properties useful in photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, crucial for this therapy's effectiveness (Pişkin et al., 2020).

Inhibitors of Carbonic Anhydrase Isoforms

  • N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids, which are structurally similar, have been designed to target specific carbonic anhydrase isoforms associated with tumors. These compounds have shown selectivity in inhibiting these isoforms, which is significant in cancer research (Bianco et al., 2017).

Mechanism of Action

The mode of action of such compounds would involve interaction with specific biological targets, leading to changes in cellular processes. The exact targets and mode of action would depend on the specific structure of the compound and could vary widely among different isoxazole compounds .

The compound’s effects on biochemical pathways and its downstream effects would also depend on its specific targets. It could potentially affect a variety of pathways, depending on its structure and targets .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and effectiveness. These properties can be influenced by various factors, including the compound’s chemical structure and the patient’s physiological condition .

The molecular and cellular effects of the compound’s action would be the result of its interaction with its targets and its effects on biochemical pathways. These could include changes in cellular signaling, gene expression, or other cellular processes .

Environmental factors, such as pH, temperature, and the presence of other compounds, could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O5S/c1-24-12-5-4-10(17)6-14(12)27(22,23)18-8-15-19-16(21-26-15)11-7-13(25-20-11)9-2-3-9/h4-7,9,18H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTFNCRYLIEIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-fluoro-2-methoxybenzenesulfonamide

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